molecular formula C15H16ClNO2S B2812198 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide CAS No. 2034492-36-7

4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2812198
CAS No.: 2034492-36-7
M. Wt: 309.81
InChI Key: DCQIPCWBBFUNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a key step in the synthesis . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline moieties has been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a sulfonamide group . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the functionalizing deboronation of alkyl boronic esters . The protodeboronation is used in the formal total synthesis of various compounds .


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 114-118 degrees Celsius . Its molecular weight is 199.64 .

Scientific Research Applications

Synthesis and Characterization

A series of studies have been conducted on the synthesis and characterization of compounds related to "4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide," revealing their potential for further exploration in various fields of chemistry and pharmacology.

  • The synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, exploring their anti-microbial activities and docking studies, indicate the scope for novel antimicrobial agents (Spoorthy et al., 2021).
  • Studies on crystal structures of related compounds provide insights into molecular interactions and stabilization mechanisms, contributing to the development of new materials with potential applications in drug design and other areas (Sharma et al., 2016).

Pharmacological Potential

Research on similar structures has also highlighted the pharmacological potential of these compounds, particularly in terms of their neuroleptic activities and antifungal properties.

  • Investigations into benzamides of N,N-disubstituted ethylenediamines have shown promising neuroleptic properties, suggesting a potential pathway for developing new treatments for psychosis (Iwanami et al., 1981).
  • The synthesis of new thiazolyl benzamides and their antifungal activities point towards the development of antifungal agents, which could address the need for new treatments against fungal infections (Narayana et al., 2004).

Anticancer Evaluation

Additionally, studies have focused on designing and synthesizing novel derivatives for anticancer evaluation, highlighting the potential of these compounds in cancer therapy.

  • A series of N-phenylbenzamide derivatives were evaluated for their anticancer activity, demonstrating the potential for these compounds to serve as leads in anticancer drug development (Ravinaik et al., 2021).

Bactericidal Activity

Furthermore, the bactericidal activity of related compounds against MRSA showcases the potential application in combating antibiotic-resistant bacterial infections.

  • Research on substituted benzamides revealed significant bactericidal activities against MRSA, suggesting a promising avenue for the development of new antibacterial agents (Zadrazilova et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has potential applications in the treatment of deep burn wounds, using functionalized nanovesicles delivered through click chemistry hydrogels . This strategy combines the antibacterial and tissue remodeling properties of the compound .

Properties

IUPAC Name

4-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10(18)14-7-6-13(20-14)8-9-17-15(19)11-2-4-12(16)5-3-11/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQIPCWBBFUNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.